molecular formula C8H8ClN3 B3078962 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1057672-77-1

4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B3078962
CAS No.: 1057672-77-1
M. Wt: 181.62 g/mol
InChI Key: NJYNJEXXULEPRX-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines has been achieved through various methods. One approach involves the use of suitably substituted pyridines onto which a pyrazole ring is annelated . Another method involves appropriately substituted pyrazoles onto which a pyridine ring is annelated .


Molecular Structure Analysis

1H-Pyrazolo[3,4-b]pyridines can present two isomeric structures . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .


Chemical Reactions Analysis

The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported extensively . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazolo[3,4-b]pyridines can vary depending on the substituents present at positions N1, C3, C4, C5, and C6 .

Scientific Research Applications

Biomedical Applications

4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine and related compounds are significant in biomedical research. They are part of a broader class of compounds known as pyrazolo[3,4-b]pyridines, which have diverse biomedical applications. Over 300,000 compounds in this category have been described, highlighting their potential in various medical and pharmaceutical applications (Donaire-Arias et al., 2022).

Synthesis of Tetraheterocyclic Systems

These compounds play a crucial role in the synthesis of novel chemical structures. For instance, they are used in the formation of tetraheterocyclic systems, demonstrating their utility in complex chemical synthesis and the potential for developing new materials or drugs (El-Essawy, 2010).

Photophysical Properties

Their impact on photophysical properties is another area of interest. The synthesis and study of this compound derivatives have been instrumental in understanding the effects of various substituents on fluorescence properties. This research is crucial for applications in materials science, especially in the development of fluorescent materials (Patil, Shelar, & Toche, 2011).

Antileishmanial Activity

A notable application of these compounds is in the development of potential anti-Leishmania drugs. Several derivatives have been synthesized and tested for their effectiveness against Leishmania amazonensis, a parasite responsible for leishmaniasis. The research into these compounds has provided valuable insights into potential treatments for this disease (De Mello et al., 2004).

Antiviral Activity

The antiviral properties of this compound derivatives have also been investigated. These studies are crucial in the search for new antiviral agents, especially in the context of emerging viral diseases (Bernardino et al., 2007).

Future Directions

The future directions in the research of 1H-pyrazolo[3,4-b]pyridines could involve exploring their potential biomedical applications further, as well as developing new synthetic methods .

Properties

IUPAC Name

4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-5-7-6(9)3-4-10-8(7)12(2)11-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYNJEXXULEPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=CC(=C12)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601238531
Record name 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057672-77-1
Record name 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1057672-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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